7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline
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Description
“7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline” is an important scaffold in medicinal chemistry . It is a potent sirtuin inhibitor and also inhibits the serotonin uptake with an IC50 of 50 μM . It exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .
Synthesis Analysis
The synthesis of similar compounds has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Molecular Structure Analysis
The empirical formula of a similar compound, 7-Chloro-4-(piperazin-1-yl)quinoline, is C13H14ClN3 . Its molecular weight is 247.72 .Chemical Reactions Analysis
The compound is known to exhibit antimalarial activity on D10 and K1 strains of P. falciparum . It is also a potent sirtuin inhibitor and inhibits the serotonin uptake .Physical and Chemical Properties Analysis
The compound is a white to off-white powder . It is soluble in water at a concentration of ≥10 mg/mL . The compound has a molecular weight of 999.55 .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-20-6-3-15(13-21(20)29-2)22(27)26-11-9-25(10-12-26)19-7-8-24-18-14-16(23)4-5-17(18)19/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSHTMJDPNYHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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